(S)-Xanthoanthrafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652015 |

Source

|

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247567-47-1 |

Source

|

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of Xanthoanthrafil Isomers

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase-5 (PDE-5) inhibitor. Its structure features a single stereocenter, leading to the existence of two enantiomers. As is often the case in pharmacology, it is anticipated that the biological activity of these enantiomers will differ significantly. This guide provides a comprehensive overview of a proposed enantioselective synthesis of the individual isomers of Xanthoanthrafil. We will delve into the strategic considerations for establishing the key stereocenter, detail plausible synthetic routes, and provide insights into the rationale behind the selection of specific reagents and catalysts. This document is intended to serve as a technical resource for researchers engaged in the synthesis of chiral pharmaceuticals and related molecules.

Introduction: The Significance of Chirality in PDE-5 Inhibitors

The therapeutic landscape of erectile dysfunction and pulmonary hypertension has been revolutionized by the advent of phosphodiesterase type 5 (PDE-5) inhibitors.[1][2] These drugs, including the well-known sildenafil, act by preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow. Xanthoanthrafil (Benzamidenafil) is a member of this important class of therapeutic agents.[3]

The molecular structure of Xanthoanthrafil, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide, contains a chiral center at the second carbon of the 2-hydroxy-1-methylethylamino side chain. The (R) and (S) enantiomers of Xanthoanthrafil are expected to exhibit distinct pharmacological profiles, including differences in potency, selectivity, and potential off-target effects. Therefore, the ability to synthesize each enantiomer in high optical purity is of paramount importance for detailed pharmacological evaluation and the development of a potentially safer and more effective drug.

This guide will outline a strategic approach to the enantioselective synthesis of Xanthoanthrafil isomers, focusing on the creation of the crucial chiral amino alcohol fragment.

Retrosynthetic Analysis of Xanthoanthrafil

A logical retrosynthetic disconnection of Xanthoanthrafil ( 1 ) points to three key building blocks: 2-chloro-5-nitrobenzoic acid ( 2 ), 3,4-dimethoxybenzylamine ( 3 ), and a chiral 2-amino-1-propanol ( 4 ). The final steps of the synthesis would involve two amidation reactions.

Caption: Asymmetric reduction of an α-amino ketone.

Strategy 4: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries can be used to control the stereochemical outcome of a reaction. [4]For instance, a chiral oxazolidinone derived from a readily available amino alcohol can be alkylated diastereoselectively.

Assembly of Xanthoanthrafil Isomers

Once the desired enantiomer of 2-amino-1-propanol is obtained, the final assembly of Xanthoanthrafil can be accomplished through a two-step sequence involving amidation followed by a nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of (S)-Xanthoanthrafil

-

Amidation: To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. In a separate flask, dissolve 3,4-dimethoxybenzylamine (1.1 eq) and triethylamine (2.5 eq) in DCM. Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C. Stir the reaction at room temperature for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give N-(3,4-dimethoxybenzyl)-2-chloro-5-nitrobenzamide.

-

Nucleophilic Aromatic Substitution: To a solution of the product from the previous step (1.0 eq) and (S)-2-amino-1-propanol (1.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (3.0 eq). Heat the reaction mixture to 120 °C for 8 hours. Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield this compound.

Data Summary and Comparison of Synthetic Strategies

| Strategy | Key Transformation | Advantages | Disadvantages | Expected Enantiomeric Excess (e.e.) |

| Chiral Pool | Reduction of chiral amino acid | Readily available starting material, straightforward | Limited to the availability of natural amino acids | >99% |

| Asymmetric Catalysis | Asymmetric reduction of α-amino ketone | High catalytic efficiency, tunable ligands | Catalyst cost, optimization may be required | 90-99% |

| Chiral Auxiliary | Diastereoselective alkylation | High diastereoselectivity, predictable outcome | Additional steps for auxiliary attachment and removal | >98% |

Conclusion and Future Perspectives

This technical guide has outlined several viable strategies for the enantioselective synthesis of Xanthoanthrafil isomers. The chiral pool approach offers the most direct route, while asymmetric catalysis provides a more flexible and potentially scalable alternative. The choice of synthetic route will ultimately depend on factors such as cost, scalability, and the desired level of enantiopurity.

Future work in this area could focus on the development of a novel, highly efficient catalytic asymmetric synthesis of the key 2-amino-1-propanol intermediate. Furthermore, a detailed pharmacological comparison of the individual Xanthoanthrafil enantiomers is warranted to fully elucidate their therapeutic potential.

References

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875.

- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561–2576.

- Corey, E. J., & Zhang, F. (1999). A New, General, and Practical Method for the Enantioselective Synthesis of 1,2-Amino Alcohols.

- Reetz, M. T. (1984). Chelation- or non-chelation-controlled addition of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556–569.

- Jiang, B., & Zhang, X. (2008). Enantioselective total synthesis of pyrroloquinolone as a potent PDE5 inhibitor. Tetrahedron Letters, 49(36), 5247-5249.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]

- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743.

- Dunn, P. J. (2005). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 34(7), 575-583.

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(17), 10487-10500.

- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - NIH. (2019). Organic Letters, 21(15), 6044-6048.

- Chiral Resolution of Racemic Amino Acids. (n.d.).

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji, 65(3), 166-175.

- The discovery of novel, potent and selective PDE5 inhibitors - PubMed. (2001). Bioorganic & Medicinal Chemistry Letters, 11(18), 2461-2464.

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020, October 22). Retrieved from [Link]

-

Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. (n.d.). Retrieved from [Link]

-

Novel PDE5 inhibitor design, synthesis, and characterization. - Wisdom Library. (2024, October 21). Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-Xanthoanthrafil: A Synthetic Phosphodiesterase-5 Inhibitor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Xanthoanthrafil, also known by its more common name Benzamidenafil, is a potent synthetic compound belonging to the class of phosphodiesterase type 5 (PDE5) inhibitors.[1] Unlike its commercially available counterparts used in the treatment of erectile dysfunction, this compound has not undergone regulatory approval for therapeutic use. Its discovery in 2008 stemmed from the analysis of a supposedly "natural" herbal supplement, where it was identified as an undeclared adulterant.[1] This guide provides a comprehensive overview of the chemical properties, structure, and known characteristics of this compound, compiled to serve as a technical resource for the scientific community.

Chemical Structure and Physicochemical Properties

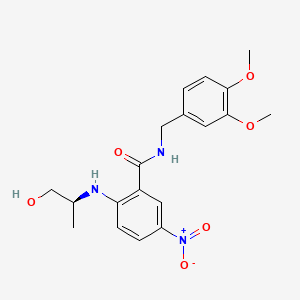

This compound is a chiral molecule with a well-defined chemical structure. Its systematic IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-2-[((S)-2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide. The core of the molecule is a substituted benzamide, featuring a nitro group and a chiral amino side chain.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃N₃O₆ | [1] |

| Molecular Weight | 389.4 g/mol | [1] |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-[((S)-2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide | [1] |

| CAS Number | 247567-47-1 ((S)-isomer) | |

| Boiling Point | 612.1±55.0 °C (Predicted) | |

| Density | 1.295±0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |

| Appearance | Solid |

Mechanism of Action: Phosphodiesterase-5 Inhibition

This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis. It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated levels of cGMP lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.

Caption: Simplified signaling pathway of PDE5 and the inhibitory action of this compound.

Analytical Characterization

The initial identification and structural elucidation of Benzamidenafil were accomplished using a combination of advanced analytical techniques.[1]

Table 2: Summary of Analytical Techniques Used for the Characterization of Benzamidenafil

| Technique | Findings | Reference |

| LC-UV | Detection of an unknown compound in a dietary supplement. | [1] |

| High-Resolution MS | Determination of the elemental composition and accurate mass. | [1] |

| ESI-MS/MS | Provided information on the fragmentation pattern for structural elucidation. | [1] |

| IR Spectroscopy | Confirmed the presence of key functional groups. | [1] |

| NMR Spectroscopy | Used for the complete structural determination of the molecule. | [1] |

Mass Spectrometry Fragmentation

While detailed fragmentation spectra are not widely published, a plausible fragmentation pattern can be proposed based on the structure of this compound. The molecule contains several bonds susceptible to cleavage in a mass spectrometer.

Caption: Hypothetical major fragmentation pathways of protonated this compound.

Proposed Synthetic Pathway

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible retro-synthetic analysis suggests a convergent synthesis approach. The benzamide core could be constructed via an amide coupling reaction between a suitably substituted benzoic acid and a chiral amine.

Caption: Proposed synthetic workflow for this compound.

Conceptual Synthesis Protocol:

-

Synthesis of the Benzoic Acid Intermediate: 2-Chloro-5-nitrobenzoic acid is reacted with (S)-2-amino-1-propanol in a nucleophilic aromatic substitution reaction to yield 2-(((S)-2-hydroxy-1-methylethyl)amino)-5-nitrobenzoic acid. This reaction would likely require a base and a suitable solvent.

-

Amide Coupling: The resulting benzoic acid derivative is then coupled with 3,4-dimethoxybenzylamine. This amide bond formation can be achieved using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.

-

Purification: The final product, this compound, would be purified using chromatographic techniques such as column chromatography or preparative HPLC to ensure high purity and to separate it from any remaining starting materials or byproducts.

Conclusion

This compound (Benzamidenafil) is a synthetic phosphodiesterase-5 inhibitor that has been identified as an adulterant in unregulated "herbal" supplements. Its chemical structure and properties have been characterized through various analytical techniques. As an unapproved substance, it has not undergone the rigorous safety and efficacy testing required for pharmaceutical drugs. The lack of publicly available, detailed analytical data and a validated synthesis protocol highlights the challenges in the detection and control of such illicit compounds. This guide serves as a foundational document for researchers and professionals in the field, summarizing the current knowledge and underscoring the need for further investigation into the pharmacology and toxicology of this and other emerging synthetic adulterants.

References

-

Zou, P., Hou, P., Oh, S. S. Y., Ge, X., Bloodworth, B. C., Low, M. Y., & Koh, H. L. (2008). Identification of benzamidenafil, a new class of phosphodiesterase-5 inhibitor, as an adulterant in a dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 255–259. [Link]

Sources

A Methodological Guide to the Spectroscopic Characterization of (S)-Xanthoanthrafil

For Immediate Release

Abstract: This technical guide presents a comprehensive methodological framework for the structural and spectroscopic characterization of (S)-Xanthoanthrafil, a synthetic Phosphodiesterase-5 (PDE-5) inhibitor. While publicly accessible experimental spectra for this specific enantiomer are not available, this document provides researchers, scientists, and drug development professionals with a robust set of standard operating procedures and expected analytical outcomes based on its known chemical structure. The guide details protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, offering insights into experimental design, data interpretation, and structural verification for this class of molecules.

Introduction

Xanthoanthrafil, systematically named N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitrobenzamide, is a synthetic compound identified as a Phosphodiesterase-5 (PDE-5) inhibitor[1][2]. Its molecular formula is C₁₉H₂₃N₃O₆, with a molecular weight of 389.4 g/mol [1]. The structure contains a single stereocenter, leading to (S) and (R) enantiomers. This guide focuses on the analytical workflow required to confirm the identity, purity, and absolute stereochemistry of the (S)-enantiomer.

The structural elucidation of a synthetic pharmaceutical compound is a cornerstone of drug development, ensuring identity, purity, and consistency, which are critical for regulatory approval and clinical safety. This guide provides the field-proven spectroscopic methodologies required for a complete characterization of this compound.

Caption: Figure 1. Chemical Structure of this compound.

Part 1: Molecular Formula and Mass Verification by High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial step in characterizing a newly synthesized molecule is to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. ESI is chosen because it minimizes in-source fragmentation of polar, medium-sized molecules like Xanthoanthrafil, ensuring the protonated molecular ion is the base peak.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of HPLC-grade methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire data over a mass range of m/z 100-1000. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).

Expected Data & Interpretation

The primary goal is to observe the [M+H]⁺ ion and match its exact mass to the theoretical value for C₁₉H₂₄N₃O₆⁺.

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₁₉H₂₃N₃O₆ | Confirmed by HRMS |

| Molecular Weight | 389.1587 g/mol | - |

| [M+H]⁺ Ion | C₁₉H₂₄N₃O₆⁺ | - |

| Theoretical m/z | 389.1660 | m/z 389.1660 ± 5 ppm |

Structural Corroboration via Tandem MS (MS/MS)

To further confirm the structure, fragmentation patterns can be analyzed using Collision-Induced Dissociation (CID).

Caption: Figure 2. Predicted MS/MS Fragmentation Workflow for Xanthoanthrafil.

Key predicted fragmentations include the loss of water from the hydroxyl group, cleavage of the amide bond to release the veratryl cation (m/z 151), and potential loss of the nitro group[3][4][5].

Part 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous assignment of all protons and carbons. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it will solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR: Acquire with proton decoupling.

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.

-

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts and multiplicities for the key structural motifs of this compound. Actual experimental values will provide definitive proof of the structure.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Nitro-Benzamide Ring | |||

| H (aromatic) | 7.0 - 8.5 (3H, m) | 110 - 155 | Protons to Amide C=O |

| Amide NH | ~8.5 (1H, t) | - | NH to Amide C=O, Benzyl CH₂ |

| Amide C=O | - | ~165 | - |

| Amino Side Chain | |||

| Amine NH | ~6.5 (1H, d) | - | NH to aromatic C, CH of alkyl |

| CH (stereocenter) | ~4.0 (1H, m) | ~50 | CH to CH₃, CH₂OH, aromatic C |

| CH₃ | ~1.2 (3H, d) | ~18 | CH₃ to CH, CH₂OH |

| CH₂OH | ~3.5 (2H, m) | ~65 | CH₂ to CH, CH₃ |

| OH | ~5.0 (1H, t) | - | OH to CH₂ |

| Veratryl Group | |||

| H (aromatic) | 6.8 - 7.0 (3H, m) | 110 - 150 | Protons to Benzyl CH₂, OCH₃ |

| Benzyl CH₂ | ~4.5 (2H, d) | ~45 | CH₂ to Amide NH, aromatic C |

| OCH₃ (x2) | ~3.8 (6H, s) | ~56 | OCH₃ to aromatic C |

Part 3: Functional Group Identification by Infrared (IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Characteristic IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretch, broad | 3500 - 3200 |

| N-H (amine/amide) | Stretch | 3400 - 3250 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630[6][7] |

| N-H (Amide II) | Bend | 1570 - 1515[7] |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| Ar-NO₂ | Asymmetric Stretch | 1550 - 1500 |

| Ar-NO₂ | Symmetric Stretch | 1370 - 1330 |

| C-O (ether/alcohol) | Stretch | 1260 - 1000 |

Part 4: Confirmation of Stereochemistry

The user specified the (S)-enantiomer. After confirming the molecular structure, the final analytical step is to verify the enantiomeric purity.

Trustworthiness: A self-validating protocol for stereochemical analysis involves using a well-characterized standard of the racemate to first establish separation, then analyzing the target enantiomer.

Experimental Protocol: Chiral HPLC

-

Column Selection: Use a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

-

Method Development: Develop a separation method for the racemic Xanthoanthrafil standard using a mobile phase typically consisting of hexane/isopropanol or a similar normal-phase system.

-

Analysis: Inject the synthesized this compound sample under the optimized conditions.

-

Confirmation: The sample should produce a single peak that corresponds to one of the two peaks resolved in the racemic standard. Enantiomeric excess (e.e.) should be >99%.

Conclusion

This guide outlines the essential spectroscopic and chromatographic methodologies required for the complete and unambiguous characterization of this compound. By systematically applying High-Resolution Mass Spectrometry for elemental composition, a full suite of NMR experiments for structural connectivity, FT-IR for functional group confirmation, and chiral HPLC for stereochemical purity, researchers can ensure the identity and quality of the molecule, adhering to the rigorous standards of pharmaceutical development.

References

-

J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from J-Stage platform. [Link]

-

Global Substance Registration System (GSRS). (n.d.). XANTHOANTHRAFIL. Retrieved from GSRS database. [Link]

-

MDPI. (2021). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Retrieved from MDPI platform. [Link]

-

PubMed. (2013). Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges. Retrieved from PubMed database. [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from ResearchGate platform. [Link]

-

National Center for Biotechnology Information. (n.d.). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Retrieved from NCBI platform. [Link]

-

NIST WebBook. (n.d.). Benzamide. Retrieved from NIST Chemistry WebBook. [Link]

-

Global Substance Registration System (GSRS). (n.d.). XANTHOANTHRAFIL, (R)-. Retrieved from GSRS database. [Link]

-

National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from NCBI platform. [Link]

-

National Center for Biotechnology Information. (n.d.). Identifying Phosphodiesterase-5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders. Retrieved from NCBI platform. [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from PubMed database. [Link]

-

National Center for Biotechnology Information. (n.d.). Functional Characterization of the Xanthophyllomyces dendrorhous Farnesyl Pyrophosphate Synthase and Geranylgeranyl Pyrophosphate Synthase Encoding Genes That Are Involved in the Synthesis of Isoprenoid Precursors. Retrieved from NCBI platform. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts platform. [Link]

-

ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Retrieved from ResearchGate platform. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

-

YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved from YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from Royal Society of Chemistry platform. [Link]

-

PubChem. (n.d.). Xanthophyll. Retrieved from PubChem database. [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from ResearchGate platform. [Link]

-

Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from Semantic Scholar. [Link]

-

PubChem. (n.d.). 3,4-dimethoxy-N-(2-nitrophenyl)benzamide. Retrieved from PubChem database. [Link]

-

Nottingham Research Data Management Repository. (n.d.). NMR data Compound 4 (mestrenova). Retrieved from Nottingham Research Data Management Repository. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization of poly-2-(2-hydroxybenzylideneamino)-6-phenyl-4,5,6, 7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from ResearchGate platform. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Anthracene Derivative for Organic Field-Effect Transistor Fabrication. Retrieved from ResearchGate platform. [Link]

-

PubMed. (2018). Synthesis, characterization, and functional properties of chlorophylls, pheophytins, and Zn-pheophytins from spinach. Retrieved from PubMed database. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Chirality: A Technical Guide to the Discovery, Isolation, and Structural Elucidation of (S)-Buanmycin

Preamble: The Imperative for Chiral Purity in Natural Product Discovery

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a fundamental determinant of biological activity. The specific three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inert or even toxic compound. This guide delves into the intricate process of discovering and isolating a specific chiral natural product, using the pentacyclic xanthone, (S)-buanmycin, as a compelling case study. We will navigate the journey from the producing microorganism to the unambiguously defined stereochemistry of the final molecule, emphasizing the causality behind each experimental decision. This document is intended for researchers, scientists, and drug development professionals who seek not just a protocol, but a strategic understanding of the challenges and triumphs in the quest for enantiomerically pure natural products.

Genesis of a Bioactive Scaffold: The Discovery of Buanmycin

The story of buanmycin begins with the exploration of unique ecological niches for chemically prolific microorganisms. A marine Streptomyces strain, designated SNR69, isolated from a tidal mudflat in Buan, Republic of Korea, was identified as a producer of novel secondary metabolites through an LC/MS-based screening approach.[1] This strategy prioritizes the investigation of microbial extracts that show unique chemical profiles, thereby increasing the probability of discovering new molecular entities.

The Producing Microorganism: Streptomyces sp. SNR69

Streptomyces are Gram-positive, filamentous bacteria renowned for their capacity to produce a vast array of bioactive secondary metabolites, accounting for over two-thirds of clinically useful antibiotics of natural origin.[2][3] The selection of a marine-derived strain is significant, as the unique environmental pressures of this habitat can drive the evolution of novel biosynthetic pathways, leading to the production of structurally diverse and potent compounds.[4]

From Fermentation to Crude Extract: The Upstream Process

The production of buanmycin necessitates a carefully optimized fermentation process to maximize the yield of the target compound. The choice of culture medium and growth conditions are critical variables that can profoundly influence the metabolic output of the Streptomyces strain.

Large-Scale Fermentation Protocol

The following protocol outlines a typical large-scale fermentation process for the production of secondary metabolites from Streptomyces.

Step 1: Inoculum Preparation A seed culture of Streptomyces sp. SNR69 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension from a stock culture. This is incubated for several days to generate a high-density biomass.

Step 2: Production Fermentation The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical and often contains a complex mixture of carbon and nitrogen sources to support both primary growth and secondary metabolite production.[5]

Table 1: Representative Fermentation Parameters

| Parameter | Condition | Rationale |

| Temperature | 25-30°C | Optimal range for growth and secondary metabolism of most Streptomyces species.[5] |

| pH | 7.0-8.0 | Maintained to ensure enzymatic activity and stability of the produced metabolites.[5] |

| Aeration & Agitation | High | Essential for supplying dissolved oxygen to the aerobic Streptomyces and ensuring nutrient distribution.[5] |

| Fermentation Time | 5-7 days | Typically, secondary metabolite production occurs in the stationary phase of growth.[6] |

Extraction of Bioactive Metabolites

Following fermentation, the first step in the isolation process is to separate the desired metabolites from the culture broth and mycelia.

Step 1: Broth and Mycelia Separation The fermentation broth is centrifuged or filtered to separate the supernatant from the mycelial biomass.

Step 2: Solvent Extraction The supernatant and the mycelial cake are extracted with an organic solvent, typically ethyl acetate, which is effective at partitioning a wide range of microbial secondary metabolites. This process is often repeated multiple times to ensure a high recovery of the target compounds.

Step 3: Concentration The combined organic extracts are then concentrated under reduced pressure to yield a crude extract, which contains a complex mixture of compounds.

The Path to Purity: Isolation and Chiral Resolution

The crude extract is a complex matrix from which the target molecule must be isolated in high purity. This is achieved through a series of chromatographic separations, culminating in the critical step of chiral resolution to isolate the desired (S)-enantiomer.

Chromatographic Purification Cascade

A multi-step chromatographic approach is employed to progressively enrich the fraction containing buanmycin.

Step 1: Initial Fractionation The crude extract is typically subjected to an initial separation using normal-phase or reversed-phase column chromatography. This step separates the compounds based on polarity, yielding several fractions.

Step 2: Bioassay-Guided Fractionation Each fraction is then tested for its biological activity (e.g., antibacterial or cytotoxic activity) to identify the fraction containing the compound of interest. This bioassay-guided approach ensures that the purification efforts are focused on the active metabolite.

Step 3: High-Performance Liquid Chromatography (HPLC) The active fraction is further purified by HPLC, a high-resolution technique that allows for the separation of closely related compounds. A series of different HPLC columns and solvent systems may be employed to achieve the desired level of purity.

Enantiomeric Resolution: The Pinnacle of Isolation

Since buanmycin possesses a stereogenic center, the purified compound is a racemic mixture of (S)- and (R)-enantiomers. The separation of these enantiomers is a non-trivial task, as they have identical physical properties in a non-chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this critical separation.[7][][]

Protocol: Chiral HPLC Separation of Buanmycin Enantiomers

1. Chiral Stationary Phase (CSP) Selection: The choice of the CSP is paramount. For xanthone derivatives, polysaccharide-based CSPs have shown excellent enantioselectivity.[4] A column such as a Chiralpak AD-H or similar is a suitable starting point.

2. Mobile Phase Optimization: The mobile phase composition is systematically varied to achieve optimal resolution. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio of these solvents is adjusted to fine-tune the retention and separation of the enantiomers.

3. Detection: The eluting enantiomers are detected using a UV detector, typically at a wavelength where the xanthone chromophore has a strong absorbance.

4. Absolute Configuration Determination: The absolute configuration of the separated enantiomers is determined using a combination of techniques. The advanced Marfey's method was used to establish the α-methyl serine unit in buanmycin as having the (S)-configuration.[1]

Deciphering the Molecular Architecture: Structural Elucidation

With the enantiomerically pure (S)-buanmycin in hand, the next critical phase is the unambiguous determination of its chemical structure. This is accomplished through a suite of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the molecule. This information is fundamental to proposing a molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to piece together the connectivity of the atoms in the molecule. For a complex structure like buanmycin, which has 20 quaternary carbons out of a total of 30, ¹³C-¹³C COSY NMR analysis of a ¹³C-labeled sample was instrumental in determining the carbon backbone.[1]

Table 2: Representative NMR Spectroscopic Data for (S)-Buanmycin

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (A comprehensive table of NMR data would be populated here from the primary literature) |

The Final Structure: (S)-Buanmycin

The culmination of these analytical efforts is the elucidated structure of (S)-buanmycin, a novel pentacyclic xanthone.

Biological Significance: The "Why" Behind the Work

The extensive effort to isolate and characterize (S)-buanmycin is driven by its potential biological activity. Buanmycin has demonstrated potent cytotoxicity against colorectal and gastric carcinoma cells with submicromolar IC₅₀ values.[1] Furthermore, it exhibits strong inhibitory activity against the pathogenic Gram-negative bacterium Salmonella enterica.[1] Notably, buanmycin was also found to inhibit sortase A, a promising target for the development of new antibiotics.[1]

Conclusion: A Blueprint for Chiral Natural Product Discovery

The journey to isolate and characterize (S)-buanmycin serves as a paradigm for modern natural product drug discovery. It underscores the importance of exploring unique microbial sources, the necessity of a robust and optimized fermentation and extraction process, the power of bioassay-guided fractionation, and the indispensable role of chiral chromatography in obtaining enantiomerically pure compounds. The detailed structural elucidation, made possible by advanced spectroscopic techniques, provides the foundation for future medicinal chemistry efforts to optimize its promising biological activities. This guide, therefore, offers not just a series of protocols, but a strategic framework for the successful discovery and development of novel, chiral therapeutic agents from nature's vast chemical repertoire.

References

-

Moon, K., Chung, B., Shin, Y., Rheingold, A. L., Moore, C. E., Park, S. J., Park, S., Lee, S. K., Oh, K.-B., Shin, J., & Oh, D.-C. (2015). Pentacyclic Antibiotics from a Tidal Mud Flat-Derived Actinomycete. Journal of Natural Products, 78(1), 118–124. [Link]

-

El-Gendy, M. M. A., & Rateb, M. E. (2020). Antimicrobial compounds from marine Actinomycetes. Marine Drugs, 18(5), 245. [Link]

-

Moon, K., et al. (2015). Pentacyclic Antibiotics from a Tidal Mud Flat-Derived Actinomycete. Journal of Natural Products, 78(1), 118-124. [Link]

-

Slideshare. (2016). Streptomycin production. [Link]

-

Barboza, C. A. M., et al. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Applied Microbiology and Biotechnology, 105(1), 5-21. [Link]

-

Wikipedia. (2024). Streptomyces. [Link]

-

Wikipedia. (2024). Chiral resolution. [Link]

-

Conti, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6019. [Link]

-

PubChem. (n.d.). Streptomyces antibiotic. Retrieved from [Link]

-

Maruna, M., et al. (2010). Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete. Journal of Basic Microbiology, 50(1), 7-14. [Link]

-

Shirato, S., & Nagatsu, C. (1965). Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin. Applied Microbiology, 13(5), 669–672. [Link]

-

Barka, E. A., et al. (2016). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 7, 1620. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Streptomyces - Wikipedia [en.wikipedia.org]

- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial compounds from marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptomycin production | PPTX [slideshare.net]

- 6. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

Potential biological targets of (S)-Xanthoanthrafil

An In-Depth Technical Guide to Identifying and Validating the Biological Targets of (S)-Xanthoanthrafil

Introduction

The elucidation of a novel compound's biological targets is a cornerstone of modern drug discovery and development. For a new chemical entity like this compound, a systematic, multi-pronged strategy is paramount to unraveling its mechanism of action and realizing its therapeutic potential. This guide presents a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate process of target identification and validation. By integrating computational prediction with robust experimental validation, this document provides a self-validating system of inquiry. Drawing from methodologies applied to structurally related compounds such as xanthophylls and other natural product derivatives, this guide offers a pathway from in silico hypothesis to in vitro and cell-based confirmation.

Part 1: In Silico Target Prediction - A Computational First-Pass

Prior to engaging in labor-intensive laboratory experiments, a computational approach can generate valuable initial hypotheses regarding the potential biological targets of this compound. This "target fishing" or "in silico screening" utilizes the compound's chemical structure to predict its interactions with known protein targets.[1][2]

Rationale for Computational Target Fishing

Computational target prediction is founded on the principle of chemical similarity, comparing a novel compound's structure to extensive libraries of molecules with known biological activities.[3] This allows for the inference of potential targets. A particularly powerful technique in this realm is reverse docking, which screens a small molecule against a wide array of macromolecular structures to predict possible binding interactions.[1]

Recommended In Silico Workflow

Caption: In Silico Target Prediction Workflow for this compound.

Step-by-Step Protocol for In Silico Target Prediction

-

Obtain the SMILES String: Convert the two- or three-dimensional chemical structure of this compound into its corresponding SMILES (Simplified Molecular Input Line Entry System) format.

-

Utilize Target Prediction Servers:

-

SwissTargetPrediction: Input the SMILES string into the SwissTargetPrediction web server. This tool leverages a combination of 2D and 3D similarity to known ligands to predict the most likely protein targets.[3]

-

PharmMapper: Employ the PharmMapper server to identify potential targets through pharmacophore mapping, which focuses on the spatial arrangement of chemical features crucial for molecular recognition.

-

-

Perform Molecular Docking:

-

For high-probability targets identified in the preceding step, conduct molecular docking studies to predict the binding mode and estimate the binding affinity of this compound.

-

Utilize software such as AutoDock, Glide, or GOLD for these simulations. The outcomes will be instrumental in prioritizing targets for subsequent experimental validation.

-

Part 2: Primary Target Hypothesis - Modulation of Oxidative Stress and Inflammation

Drawing parallels from the established biological activities of structurally related xanthophylls, a primary hypothesis is that this compound may function as an antioxidant and anti-inflammatory agent.[4][5][6][7] Xanthophylls are well-documented for their capacity to quench reactive oxygen species (ROS) and modulate inflammatory pathways.[6][7]

Experimental Validation of Antioxidant Activity

To comprehensively evaluate the antioxidant potential of this compound, a battery of in vitro cell-free assays is recommended.[5][8]

Table 1: In Vitro Antioxidant Assays

| Assay | Principle | Endpoint Measurement |

| DPPH Radical Scavenging Assay | Assesses the compound's ability to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. | Reduction in absorbance at 517 nm.[4] |

| ABTS Radical Cation Decolorization Assay | Measures the compound's capacity to neutralize the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | Decrease in absorbance at 734 nm. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Quantifies the compound's ability to shield a fluorescent probe from oxidative damage by peroxyl radicals. | Temporal decay of fluorescence.[8] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Determines the compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form. | Formation of a blue-colored complex, measured at 593 nm. |

Step-by-Step Protocol for DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of serial dilutions of this compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at ambient temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm with a microplate reader.

-

Include ascorbic acid or Trolox as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone, and A_sample is the absorbance in the presence of the test compound.

-

Cellular Assays for Anti-inflammatory Activity

Cell-based assays are essential for probing the anti-inflammatory properties of this compound. A standard model involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and assessing the compound's effect on inflammatory mediators.

Caption: Workflow for Assessing the Anti-inflammatory Activity of this compound.

Part 3: Secondary Target Hypothesis - Specific Protein Inhibition

In addition to broad antioxidant and anti-inflammatory effects, this compound may engage with specific protein targets, a notion supported by research on xanthine and podophyllotoxin derivatives.[9][10][11] The prioritized list of potential targets generated from the in silico screening will serve as a roadmap for this phase of the investigation.

Enzymatic Assays for Target Validation

For each high-priority enzyme target identified, a specific enzymatic assay is required to ascertain whether this compound functions as an inhibitor. For example, if a kinase is a predicted target, a kinase inhibition assay would be the logical next step.

Table 2: Example Enzymatic Assays

| Target Class | Example Assay | Principle |

| Kinases | ADP-Glo™ Kinase Assay | Measures the amount of ADP generated during the kinase reaction, which is subsequently converted into a luminescent signal. |

| Phosphodiesterases (PDEs) | PDE-Glo™ Phosphodiesterase Assay | Quantifies the amount of AMP or GMP produced from the hydrolysis of cAMP or cGMP, respectively, detected via a luminescent signal. |

| Proteases | FRET-based Protease Assay | Employs a fluorogenic substrate that, upon cleavage by the protease, results in an increase in fluorescence. |

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a robust method for confirming the direct binding of a compound to its target protein within a cellular environment. The underlying principle is that the binding of a ligand stabilizes the target protein against thermal denaturation.

Step-by-Step Protocol for CETSA

-

Cell Treatment:

-

Treat cultured cells with this compound or a vehicle control.

-

-

Heating:

-

Heat the resulting cell lysates across a temperature gradient (e.g., 40-70°C).

-

-

Protein Separation:

-

Separate the soluble and aggregated protein fractions via centrifugation.

-

-

Detection:

-

Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

-

Analysis:

-

A discernible shift in the melting curve of the target protein in the presence of this compound is indicative of direct binding.

-

Sources

- 1. Comprehensive computational target fishing approach to identify Xanthorrhizol putative targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Xanthophyll-Rich Extract of Phaeodactylum tricornutum Bohlin as New Photoprotective Cosmeceutical Agent: Safety and Efficacy Assessment on In Vitro Reconstructed Human Epidermis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Xantofyl Palmitate used for? [synapse.patsnap.com]

- 7. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of xanthine analogues as potent and selective PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor agents, 99. Synthetic ring C aromatized podophyllotoxin analogues as potential inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of (S)-Xanthoanthrafil's Mechanism of Action

Abstract

The discovery of novel bioactive compounds is a cornerstone of modern therapeutics. (S)-Xanthoanthrafil, a natural product belonging to the naphthoquinone class, has demonstrated significant biological activity in preliminary screens, warranting a deeper investigation into its mechanism of action (MoA).[1][2] Understanding the precise molecular interactions and cellular pathways modulated by a compound is critical for its development as a therapeutic agent.[3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct preliminary MoA studies on this compound. We eschew a rigid template in favor of a logical, integrated workflow that combines phenotypic observations with robust, orthogonal target identification and validation strategies. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and generating a cohesive MoA hypothesis.

Introduction: The Scientific Imperative

This compound is a member of the xanthophyll and naphthoquinone families, classes of compounds known for a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][4][5] Naphthoquinones, for instance, can exert cytotoxic effects through mechanisms like the generation of reactive oxygen species (ROS), arylation, and the inhibition of key enzymes such as topoisomerases.[1][4] Given this precedent, a systematic investigation is required to elucidate the specific pathway(s) through which this compound exerts its effects.

The primary objective of a preliminary MoA study is not to definitively characterize every aspect of a compound's function, but rather to generate a robust, evidence-based hypothesis that can guide further preclinical development. This involves a multi-phased approach, beginning with broad cellular characterization and progressively narrowing the focus to identify and validate specific molecular targets.

Phase I: Phenotypic Screening and Model Selection

Before delving into molecular targets, it is crucial to meticulously characterize the compound's effect at a cellular level. This phenotypic data forms the foundation upon which all subsequent mechanistic hypotheses are built.

Causality of Model Selection

The choice of a cellular model is paramount. For a compound like this compound with potential anticancer activity, a logical starting point is a panel of well-characterized cancer cell lines. The NCI-60 panel, for example, provides a broad survey across multiple cancer types. However, if prior data suggests activity against a specific malignancy (e.g., leukemia), focusing on a smaller, more relevant panel (e.g., HL-60, K562, MOLM-13) is more resource-efficient. The selection should be driven by a clear biological question.

Initial Cytotoxicity and Proliferation Assays

The first step is to quantify the compound's potency. Standard assays are employed to generate dose-response curves and determine key parameters like the half-maximal inhibitory concentration (IC50).

Table 1: Representative Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Assay Method | IC50 (µM) after 72h |

| HepG2 | Hepatocellular Carcinoma | MTT | 8.99 |

| A549 | Non-Small Cell Lung Cancer | CellTiter-Glo® | 12.5 |

| HL-60 | Acute Promyelocytic Leukemia | Trypan Blue Exclusion | 6.92 |

| MCF-7 | Breast Adenocarcinoma | Resazurin | 15.1 |

Note: Data is hypothetical for illustrative purposes.

Protocol: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells, ensuring a vehicle control (e.g., DMSO) is included.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.[6]

Phase II: Unbiased Target Identification Strategies

With a confirmed cellular phenotype, the next phase employs unbiased, discovery-driven approaches to generate a list of candidate molecular targets. The use of orthogonal methods is critical for cross-validation and building confidence in potential hits.[7][8]

Caption: Integrated workflow for unbiased target identification.

Approach 1: Affinity Purification-Mass Spectrometry (AP-MS)

This chemical proteomics approach identifies proteins that physically interact with the compound.[7][9] It relies on "fishing" for binding partners from a cell lysate using the compound as bait.[10][11]

-

Causality & Trustworthiness: AP-MS provides direct evidence of a physical interaction, which is a strong indicator of a direct target.[12][13] To ensure the biological activity is retained, a biotinylated probe of this compound must be synthesized. The linker's attachment point should be carefully chosen based on Structure-Activity Relationship (SAR) data to avoid disrupting the pharmacophore.[7] The experiment must include a crucial control: competition with an excess of the free, unmodified this compound. True binding partners will be displaced, reducing their signal in the mass spectrometer, while non-specific binders will not.

-

Probe Synthesis: Synthesize a biotinylated version of this compound with a linker arm. Validate that the probe retains cytotoxic activity comparable to the parent compound.

-

Lysate Preparation: Culture and harvest a large batch of the sensitive cell line (e.g., HL-60). Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Purification:

-

Incubate the lysate with streptavidin-coated magnetic beads pre-loaded with the biotinylated probe.

-

In a parallel control sample, include a 100-fold excess of free this compound.

-

A third control should use beads alone to identify non-specific bead binders.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to both the competed sample and the beads-only control.

Approach 2: CRISPR-Cas9 Genetic Screens

Genetic screens identify genes whose loss-of-function confers either resistance or sensitivity to the compound, providing powerful functional insights into the MoA.[14][15] CRISPR-Cas9 technology allows for precise and complete gene knockout, offering high specificity.[16][17]

-

Causality & Trustworthiness: A positive selection screen identifies genes essential for the compound's activity; knocking them out confers resistance.[15] These hits may include the direct target, its downstream effectors, or proteins required for compound uptake/metabolism. A negative selection screen identifies genes that, when lost, synergize with the compound to cause cell death (synthetic lethality). The self-validating nature comes from using a library with multiple single-guide RNAs (sgRNAs) per gene; a true hit will show enrichment or depletion across several independent sgRNAs.[14]

-

Library Transduction: Transduce a Cas9-expressing cell line (e.g., HL-60) with a pooled genome-wide sgRNA library (e.g., GeCKOv2) via lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin).

-

Baseline Sample: Harvest a population of cells to serve as the baseline (T0) representation of the sgRNA library.

-

Drug Selection: Culture the remaining cells in the presence of this compound at a concentration that is highly cytotoxic but not completely lethal (e.g., IC90). Maintain the culture for 14-21 days, ensuring adequate library coverage is maintained at each passage.[14]

-

Genomic DNA Extraction: Harvest the surviving cell population and extract genomic DNA.

-

Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA of both the T0 and drug-treated samples. Analyze the amplicons via next-generation sequencing.

-

Data Analysis: Compare the sgRNA frequencies between the treated and T0 samples. Genes whose sgRNAs are significantly enriched in the treated population are considered resistance hits.

Phase III: Target Validation and Pathway Deconvolution

The candidate genes and proteins identified in Phase II must be validated to confirm they are bona fide targets and to place them within a biological pathway.

Caption: Workflow for validating and contextualizing target hits.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms direct binding of a compound to its target within the complex milieu of an intact cell or even tissue.[18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[20][21]

-

Causality & Trustworthiness: A positive result in CETSA is strong evidence of target engagement in a physiological context.[22] It validates that the compound not only enters the cell but also binds to the putative target. The experiment is validated by observing a dose-dependent thermal shift and the absence of a shift for unrelated proteins.

-

Treatment: Treat intact cells (e.g., HL-60) with either vehicle or varying concentrations of this compound for 1 hour.

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).[18]

-

Lysis: Lyse the cells via freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[22]

-

Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or ELISA.

-

Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift of the melting curve to the right in the drug-treated sample indicates target stabilization and binding.

Table 2: Representative CETSA Dose-Response Data

| This compound (µM) | Apparent Melting Temp (°C) of Target X | ΔTm (°C) vs. Vehicle |

| 0 (Vehicle) | 52.1 | 0.0 |

| 1 | 53.5 | +1.4 |

| 10 | 56.8 | +4.7 |

| 100 | 58.2 | +6.1 |

Note: Data is hypothetical for illustrative purposes.

Pathway Analysis: Western Blotting

If the validated target is part of a known signaling pathway (e.g., a kinase or a phosphatase), its modulation by this compound can be confirmed by examining the status of downstream substrates.

-

Example: If the validated target is a kinase in the PI3K/Akt pathway, treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of Akt and its downstream targets like mTOR and S6K. This provides a functional link between target engagement and the observed cellular phenotype.

Conclusion: Synthesizing a Coherent MoA Hypothesis

The preliminary MoA study culminates in the integration of data from all three phases. A strong hypothesis is built on convergent evidence: a protein identified by AP-MS, whose knockout in a CRISPR screen confers resistance, which is confirmed to bind the compound in cells via CETSA, and whose inhibition leads to measurable downstream pathway effects that explain the observed cytotoxicity. This multi-faceted, validated hypothesis provides a solid foundation for advancing this compound into the next stages of drug development.

References

-

Labeled and Label-Free Target Identifications of Natural Products. PubMed. Available at: [Link]

-

CRISPR-Cas9 screening for target identification. Horizon Discovery (Revvity). Available at: [Link]

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. Available at: [Link]

-

Currently Available Strategies for Target Identification of Bioactive Natural Products. PubMed Central. Available at: [Link]

-

Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. National Institutes of Health. Available at: [Link]

-

Strategies for target identification of antimicrobial natural products. Royal Society of Chemistry Publishing. Available at: [Link]

-

How CRISPR–Cas9 Screening will revolutionize your drug development programs. Horizon Discovery (Webinar). Available at: [Link]

-

Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. Available at: [Link]

-

CRISPR approaches to small molecule target identification. PubMed Central. Available at: [Link]

-

Target identification of natural products and bioactive compounds using affinity-based probes. Royal Society of Chemistry Publishing. Available at: [Link]

-

High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]

-

Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. Available at: [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

CETSA. Karolinska Institutet. Available at: [Link]

-

Thermal shift assay. Wikipedia. Available at: [Link]

-

The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PubMed Central. Available at: [Link]

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. National Institutes of Health. Available at: [Link]

-

A review of the mechanisms of action for naphthoquinones as anticancer agents with a focus on 1,2-naphthoquinone derivatives. ResearchGate. Available at: [Link]

-

Naphthoquinones and derivatives as potential anticancer agents: An updated review. PubMed. Available at: [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PubMed Central. Available at: [Link]

-

Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives. National Institutes of Health. Available at: [Link]

-

Xanthophylls. PubMed Central. Available at: [Link]

-

Multi-target regulatory mechanisms and clinical assessment of natural products for insomnia: a review. Frontiers in Pharmacology. Available at: [Link]

-

Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PubMed Central. Available at: [Link]

-

Hippocampal Metabolomics Reveal the Mechanism of α-Conotoxin [S9K]TxID Attenuating Nicotine Addiction. MDPI. Available at: [Link]

-

Chemical constituents and biological activities of the fruit of Zanthoxylum integrifoliolum. PubMed. Available at: [Link]

-

Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. PubMed Central. Available at: [Link]

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. Available at: [Link]

-

What is Xantofyl Palmitate used for? Olefe.com. Available at: [Link]

-

Xanthophyll cycle – a mechanism protecting plants against oxidative stress. PubMed Central. Available at: [Link]

-

Bioactivity and protective effects of natural carotenoids. PubMed. Available at: [Link]

-

Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. MDPI. Available at: [Link]

-

Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. PubMed. Available at: [Link]

Sources

- 1. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and protective effects of natural carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 10. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wp.unil.ch [wp.unil.ch]

- 14. horizondiscovery.com [horizondiscovery.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CRISPR-Cas9 screening for target identification | Revvity [revvity.com]

- 18. annualreviews.org [annualreviews.org]

- 19. CETSA [cetsa.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Prediction of (S)-Xanthoanthrafil Activity

Abstract

(S)-Xanthoanthrafil, a molecule of growing interest within the natural product-inspired chemical space, presents a compelling case for the application of advanced in silico predictive methodologies. This technical guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to computationally forecast the biological activity of this compound. By integrating established computational techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, this document outlines a robust workflow for hypothesis generation, target identification, and activity prediction. The protocols detailed herein are designed to be self-validating, emphasizing scientific integrity and reproducibility. This guide serves as a practical blueprint for leveraging computational tools to accelerate the exploration of this compound's therapeutic potential, thereby reducing the time and cost associated with traditional experimental screening.

Introduction to this compound and the Imperative for In Silico Analysis

This compound is a chiral small molecule with the chemical formula C₁₉H₂₃N₃O₆.[1][2] Its structure, featuring a substituted benzamide core, positions it as a compound of interest for medicinal chemistry. While its racemic form has been identified as a Phosphodiesterase-5 (PDE-5) inhibitor, the specific activity profile of the (S)-enantiomer remains a subject for deeper investigation.[3] The broader class of compounds to which it is related, xanthones and xanthophylls, are known for a wide array of biological activities, including antibacterial and antioxidant effects, suggesting that this compound may possess a polypharmacological profile.[4][5][6]

In the modern drug discovery landscape, in silico (computer-aided) methods are indispensable for rapidly screening vast chemical libraries and predicting molecular behavior, saving significant resources by prioritizing laboratory experiments.[7] Computational approaches allow us to build predictive models based on the molecule's structure, enabling the formulation of testable hypotheses about its mechanism of action, potential biological targets, and pharmacokinetic properties.[8][9][10] This guide provides the technical framework to apply these powerful predictive tools to this compound.

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule's properties. These descriptors influence its behavior in biological systems and are crucial for building accurate predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃N₃O₆ | PubChem CID: 10110873[1] |

| Molecular Weight | 389.4 g/mol | PubChem CID: 10110873[1] |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-[[(1S)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide | ChemicalBook[11] |

| SMILES | CC(CO)N[C]1=C(C=C(C=C1)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | PubChem CID: 10110873[1] |

| InChIKey | ZISFCTXLAXIEMV-UHFFFAOYSA-N | PubChem CID: 10110873[1] |

The Integrated In Silico Prediction Workflow

The prediction of a molecule's activity is not a single experiment but a multi-step, integrated workflow. Each stage builds upon the last, refining our understanding and increasing the confidence of our predictions. The causality of this workflow is critical: we begin with the known structure of our ligand, identify and prepare its potential protein targets, simulate their interaction, and then place these findings within the broader context of structural requirements and pharmacokinetic viability.

Caption: High-level workflow for in silico activity prediction.

Step 1: Ligand Preparation

Causality: The starting point for any structure-based prediction is an accurate, low-energy 3D conformation of the ligand. A molecule's shape is not static; it exists as an ensemble of conformations. Using a computationally optimized, stable structure is paramount for achieving meaningful simulation results, as this form is more likely to be biologically relevant.

Protocol 3.1: Generating the 3D Structure of this compound

-

Obtain the 2D Representation:

-

Convert to 3D and Energy Minimize:

-

Use a molecular modeling software package (e.g., Discovery Studio, PyMOL, or an online tool like OpenBabel).[12]

-

Import the 2D structure. The software will generate an initial 3D conformation.

-